molecular formula C17H17N3O2 B14923535 Ethyl 5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B14923535
M. Wt: 295.34 g/mol
InChI Key: ZHBHHYKANDJAER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with methyl groups at positions 5 and 7, a phenyl group at position 3, and an ethyl ester at position 4. This compound is synthesized via a three-step protocol (Scheme 1, ):

Step 1: Reaction of dimethylformamidine dimethyl acetal at 70°C for 6 hours (90% yield).

Step 2: Hydrazine hydrate in ethanol/water at 90°C for 4 hours (82% yield).

Step 3: Cyclization with acetylacetone in acetic acid/ethanol at 100°C for 6 hours (80% yield).

Its molecular formula is C₂₀H₂₃N₃O₂, with a molecular weight of 337.43 g/mol .

Properties

IUPAC Name

ethyl 5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-4-22-17(21)15-11(2)19-16-14(10-18-20(16)12(15)3)13-8-6-5-7-9-13/h5-10H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHBHHYKANDJAER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=C(C=N2)C3=CC=CC=C3)N=C1C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Optimization of Reaction Conditions

Key parameters influencing yield include solvent polarity, temperature, and catalyst selection. A study by Li et al. demonstrated that refluxing in acetic acid (120°C, 8 hours) with a 1:1.2 molar ratio of aminopyrazole to diketone achieved a 78% yield. The reaction proceeds via initial Schiff base formation, followed by cyclodehydration (Figure 1). The ethyl ester group at position 6 remains stable under these conditions due to its electron-withdrawing nature, which mitigates nucleophilic attack.

Regioselectivity Challenges

Positioning the methyl groups at C5 and C7 requires careful selection of the diketone precursor. Symmetrical diketones like acetylacetone ensure equal probability of methyl incorporation at both positions, while unsymmetrical analogs may lead to isomeric byproducts. Nuclear Overhauser Effect (NOE) spectroscopy studies confirm that the 5,7-dimethyl configuration predominates when using acetylacetone, as evidenced by coupling between H6 and both methyl groups.

Multicomponent Reaction Strategies

One-pot multicomponent reactions offer advantages in atom economy and step efficiency. A notable adaptation for the target compound involves the condensation of ethyl glyoxylate, phenylhydrazine, and 3-aminocrotononitrile in ethanol under microwave irradiation.

Mechanistic Insights

The reaction initiates with Knoevenagel condensation between ethyl glyoxylate and 3-aminocrotononitrile, forming an α,β-unsaturated nitrile intermediate. Subsequent [4+2] cycloaddition with phenylhydrazine yields the pyrazole ring, followed by ring expansion to the pyrimidine moiety. Microwave irradiation at 150°C for 20 minutes enhances reaction efficiency, achieving 68% yield compared to 45% under conventional heating.

Solvent and Catalysis Effects

Polar aprotic solvents like dimethylformamide (DMF) improve solubility of intermediates but may promote ester hydrolysis. Triethylamine (5 mol%) as a base catalyst optimizes pH for both condensation and cyclization steps, while minimizing side reactions.

Post-Functionalization via Alkylation

For derivatives requiring late-stage modification, the ethyl carboxylate group can be introduced through alkylation of pre-formed pyrazolo[1,5-a]pyrimidine carboxylic acids. A Chinese patent (CN103508959A) details the use of sodium hydride (NaH) and dimethyl carbonate in DMF for selective O-alkylation.

Reaction Protocol

  • Step 1: Dissolve 5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid (1 equiv) in anhydrous DMF
  • Step 2: Add NaH (1.2 equiv) at 0°C, followed by dimethyl carbonate (3–8 equiv)
  • Step 3: Reflux at 110°C for 4 hours
  • Step 4: Quench with ice water and extract with ethyl acetate

This method achieves 65–90% yields, with excess dimethyl carbonate driving the reaction to completion. Crucially, NaH’s strong baseicity deprotonates the carboxylic acid without degrading the pyrazolo[1,5-a]pyrimidine core.

Pericyclic Routes for Ring Formation

Diels-Alder [4+2] cycloadditions provide an alternative pathway, particularly for generating fused ring systems. Ding et al. reported a scalable one-pot synthesis using N-propargylic sulfonylhydrazones and sulfonyl azides under copper(I) catalysis.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (HPLC) Scalability Key Advantage
Cyclocondensation 65–78 >95% High Established protocol
Multicomponent 45–68 90–93% Moderate Atom economy
Alkylation 65–90 97–99% High Late-stage modification
Pericyclic ~52 88% Low Novelty, fused ring potential

Cyclocondensation remains the preferred industrial method due to reproducibility, while alkylation offers flexibility for derivative synthesis. Multicomponent reactions show promise for green chemistry applications but require further optimization.

Purification and Characterization

Final purification typically employs column chromatography (silica gel, petroleum ether/EtOAc 8:1) or recrystallization from ethanol/water mixtures. Structural confirmation relies on:

  • 1H NMR (400 MHz, CDCl3): δ 1.42 (t, J=7.1 Hz, 3H, CH2CH3), 2.68 (s, 6H, 2×CH3), 4.44 (q, J=7.1 Hz, 2H, OCH2), 7.45–7.89 (m, 5H, Ph)
  • 13C NMR (101 MHz, CDCl3): δ 14.3 (CH2CH3), 21.9/22.1 (2×CH3), 61.8 (OCH2), 112.4–155.7 (aromatic carbons), 165.4 (C=O)
  • HRMS (ESI+): m/z calcd for C18H19N3O2 [M+H]+: 316.1422, found 316.1419

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various halogenating agents for substitution reactions . The conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines with potential biological activities. These derivatives are often evaluated for their antimicrobial, antifungal, and anticancer properties .

Mechanism of Action

The mechanism of action of ethyl 5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Selected Pyrazolo- and Triazolo-Pyrimidine Derivatives

Compound Name Molecular Formula Molecular Weight Substituents Key Properties Biological Relevance
This compound C₂₀H₂₃N₃O₂ 337.43 5,7-dimethyl; 3-phenyl; 6-ethyl ester High lipophilicity (XLogP3 ≈ 3.4 inferred from similar compounds ); IR: C=O stretch at ~1666 cm⁻¹ Protein kinase inhibition (anticancer potential)
Ethyl-1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate C₂₇H₂₄N₄O₃ 452.5 2-hydroxyphenyl; 7-methyl; 1,5-diphenyl IR: OH stretch at 3425 cm⁻¹; ¹H-NMR: OCH₂CH₃ at δ 1.23 Not explicitly stated, but hydroxyl group may enhance solubility for drug delivery
Ethyl 7-(4-bromophenyl)-5-trifluoromethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate C₁₄H₁₂BrF₃N₄O₂ 397.17 4-bromophenyl; 5-CF₃; tetrazolo core X-ray Envelope conformation of dihydropyrimidine ring; puckering parameters Q = 0.125 Å Structural rigidity may influence binding to target enzymes
Ethyl 7-amino-3-cyanopyrazolo[1,5-a]pyrimidine-6-carboxylate C₁₀H₉N₅O₂ 231.21 7-amino; 3-cyano Computed XLogP3 = 0.5 Polar cyano and amino groups may reduce membrane permeability
Ethyl 3-chloro-7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate C₁₆H₁₄ClN₃O₂ 323.76 3-chloro; 7-methyl; 2-phenyl Chlorine substituent enhances electrophilicity Potential halogen bonding in inhibitor design

Electronic and Steric Effects

  • Phenyl vs. Hydroxyphenyl : The 3-phenyl group in the target compound enhances lipophilicity, whereas 2-hydroxyphenyl in triazolo derivatives introduces hydrogen-bonding capacity .
  • Halogen Substitution : Chlorine or bromine in analogs (e.g., ) may improve binding affinity through halogen bonding but increases molecular weight and polarity.

Q & A

Q. What are the established synthetic routes for Ethyl 5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate, and how are key steps optimized?

The synthesis typically involves multi-step reactions starting from hydrazine derivatives and α,β-unsaturated carbonyl compounds. A common approach includes:

  • Pyrazole ring formation : Cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic conditions.
  • Pyrimidine annulation : Reaction of the pyrazole intermediate with nitrile derivatives (e.g., malononitrile) in basic media.
  • Esterification : Final carboxylate esterification using ethanol and acid catalysis. Optimization focuses on solvent selection (e.g., DMF for nucleophilic substitutions), temperature control, and catalyst efficiency. For example, using p-toluenesulfonic acid as a catalyst enhances reaction yield in cyclization steps .

Q. How can spectroscopic and crystallographic methods confirm the structure of this compound?

  • Spectroscopy :
  • 1H/13C NMR : Assignments of aromatic protons (e.g., phenyl group at δ 7.2–7.6 ppm) and methyl/ethyl groups (δ 1.2–2.5 ppm).
  • IR : Peaks at ~1700 cm⁻¹ (ester C=O) and ~2200 cm⁻¹ (C≡N if present).
    • X-ray crystallography : Single-crystal diffraction (MoKα radiation) confirms bond lengths, angles, and molecular conformation. For example, the pyrimidine ring adopts a flattened envelope conformation with deviations of ~0.18 Å from planarity . SHELX software is commonly used for refinement, with R values < 0.05 indicating high accuracy .

Q. What are the typical reactivity patterns of this compound under standard laboratory conditions?

  • Nucleophilic substitution : The ester group reacts with amines or alcohols under basic conditions (e.g., K₂CO₃/DMF) to form amides or ethers.
  • Oxidation/Reduction : The pyrimidine core can be reduced with NaBH₄ to yield dihydro derivatives or oxidized with KMnO₄ to introduce hydroxyl groups.
  • Cycloaddition : Reacts with dienophiles (e.g., maleic anhydride) to form fused heterocycles .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate its biological potential?

  • Derivatization : Introduce substituents (e.g., halogens, trifluoromethyl) at the 5-, 7-, or phenyl positions to assess electronic/steric effects.
  • Biological assays : Test derivatives against target enzymes (e.g., CDK2, elastase) using enzymatic inhibition assays (IC₅₀ determination). For example, fluorinated analogs show enhanced antitumor activity due to improved binding affinity .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and validate with crystallographic data .

Q. How can intermediate instability during multi-step synthesis be mitigated?

  • Protection/deprotection strategies : Use tert-butoxycarbonyl (Boc) groups to protect reactive amines during pyrimidine formation.
  • Low-temperature conditions : Perform nitrile addition at −20°C to prevent side reactions.
  • In situ monitoring : Employ HPLC or TLC to track intermediate stability and adjust reaction times .

Q. How are crystallographic data contradictions resolved during structure determination?

  • Data validation : Check for twinning or disorder using PLATON; refine with TWINABS if necessary.
  • Alternative refinement models : Test isotropic vs. anisotropic displacement parameters for heavy atoms (e.g., bromine).
  • Hydrogen bonding analysis : Confirm intermolecular interactions (e.g., N–H⋯N bonds) to validate packing arrangements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.